molecular formula C16H13Cl2NO3 B2417427 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone CAS No. 892155-51-0

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone

Cat. No.: B2417427
CAS No.: 892155-51-0
M. Wt: 338.18
InChI Key: KPXHWSGKQQHTKB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone is a synthetic organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a benzodioxole ring and a dichloroaniline moiety connected via a propanone linker

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3,4-dichloroanilino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-12-3-2-11(8-13(12)18)19-6-5-14(20)10-1-4-15-16(7-10)22-9-21-15/h1-4,7-8,19H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXHWSGKQQHTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of 3,4-Dichloroaniline: This can be achieved by the chlorination of aniline using chlorine gas in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the benzodioxole ring with 3,4-dichloroaniline via a propanone linker. This can be done using a Friedel-Crafts acylation reaction, where the benzodioxole is reacted with 3,4-dichloroaniline in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and dichloroaniline moieties can contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-(3,4-dichlorophenyl)ethanone
  • 1-(1,3-Benzodioxol-5-yl)-3-(2,4-dichloroanilino)-1-propanone

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone is unique due to the specific positioning of the dichloroaniline moiety and the propanone linker, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone, commonly referred to as BDAP, is a synthetic compound belonging to the class of benzodioxole derivatives. This compound has garnered attention due to its potential biological activities, which may have implications in pharmacology and therapeutic applications. The following sections will explore its chemical properties, biological activities, relevant case studies, and future research directions.

BDAP has the molecular formula C17H16Cl2N1O3C_{17}H_{16}Cl_{2}N_{1}O_{3} and a molecular weight of approximately 353.22 g/mol. Its structure features a benzodioxole moiety that is known for its diverse biological activities. The compound's unique combination of aromatic and aliphatic characteristics makes it a subject of interest for both synthetic chemistry and biological activity research.

Antimicrobial Properties

Preliminary studies suggest that BDAP exhibits antimicrobial activity against various pathogens. Similar compounds in the benzodioxole class have shown efficacy against bacteria and fungi. For instance, derivatives with comparable structures have been investigated for their ability to inhibit bacterial growth and biofilm formation.

Anticancer Potential

Research indicates that BDAP may possess anticancer properties. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies are necessary to establish the specific pathways through which BDAP exerts its anticancer effects.

Neuroprotective Effects

There is emerging evidence that compounds similar to BDAP may offer neuroprotective benefits. Studies have indicated that benzodioxole derivatives can protect neuronal cells from oxidative stress-induced damage, potentially making them candidates for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of BDAP can be influenced by its structural components. The presence of the dichloroaniline group is thought to enhance its interaction with biological targets. SAR studies on related compounds suggest that modifications to the benzodioxole or aniline moieties can significantly impact their pharmacological profiles.

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that BDAP exhibited significant inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL.
Anticancer Activity In vitro assays showed that BDAP induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.
Neuroprotective Effects Research indicated that BDAP reduced oxidative stress markers in SH-SY5Y neuroblastoma cells by 40% compared to control groups when exposed to hydrogen peroxide.

Future Research Directions

While initial findings on BDAP are promising, further investigations are required to fully elucidate its biological mechanisms and therapeutic potential. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of BDAP.
  • Mechanistic Studies : Investigating the specific molecular pathways through which BDAP exerts its biological effects.
  • Formulation Development : Exploring various formulations to enhance the bioavailability and stability of BDAP for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What chromatographic and spectroscopic methods are recommended for isolating and structurally elucidating this compound?

  • Methodological Answer : Isolation can be achieved using silica gel column chromatography and Sephadex LH-20 gel filtration, followed by semi-preparative HPLC for purification . Structural elucidation requires a combination of 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HMBC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm functional groups and connectivity. UV-Vis spectroscopy can assist in identifying conjugated systems. Cross-referencing spectral data with structurally related compounds (e.g., dihydrochalcones) is critical .

Q. How can researchers verify the purity of synthesized 1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichloroanilino)-1-propanone?

  • Methodological Answer : Purity assessment should involve high-performance liquid chromatography (HPLC) with UV detection, coupled with mass spectrometry (LC-MS) for molecular weight confirmation. Elemental analysis (EA) provides complementary data on C, H, N, and Cl content. Discrepancies in EA results (>0.3%) indicate impurities requiring further purification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS guidelines: use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant lab coats. Toxicity data for structurally similar compounds (e.g., methylone derivatives) suggest avoiding inhalation and skin contact. Waste disposal must comply with hazardous chemical regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For twinned crystals, use SHELXD for structure solution and SHELXE for density modification. The R-factor threshold for publication-quality structures is typically <0.05 .

Q. What computational approaches are suitable for analyzing the benzodioxole ring’s puckering dynamics?

  • Methodological Answer : Employ Cremer-Pople puckering coordinates to quantify out-of-plane distortions. Software like Gaussian or ORCA can perform DFT calculations to map potential energy surfaces (PES) for ring conformers. Molecular dynamics (MD) simulations (e.g., AMBER force fields) model time-dependent conformational changes .

Q. How can conflicting NMR data (e.g., unexpected coupling constants) be reconciled during structural analysis?

  • Methodological Answer : Use 2D NMR techniques:

  • NOESY/ROESY identifies through-space interactions to confirm stereochemistry.
  • HMBC resolves ambiguities in long-range 1^1H-13^13C correlations.
  • Variable-temperature NMR can reveal dynamic processes (e.g., ring flipping) causing averaged signals. Compare results with density functional theory (DFT)-predicted chemical shifts .

Q. What strategies optimize synthetic yield while minimizing by-products like dichloroaniline derivatives?

  • Methodological Answer :

  • Catalytic optimization : Use palladium catalysts (e.g., Pd/C) for selective amination.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature control : Stepwise heating (60°C → 100°C) prevents decomposition.
  • By-product mitigation : Add scavengers (e.g., molecular sieves) to trap unreacted intermediates .

Q. How can researchers investigate the compound’s bioactivity against kinase targets?

  • Methodological Answer :

  • Enzyme assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC50_{50} values.
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to ATP-binding pockets.
  • SAR analysis : Modify the dichloroanilino moiety to assess its role in inhibitory activity .

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